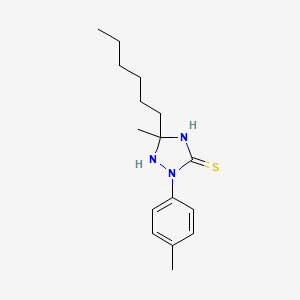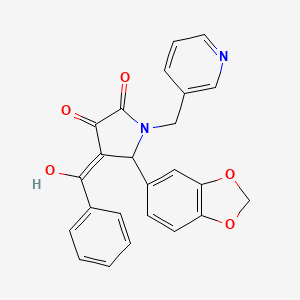
5-Hexyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione is a heterocyclic compound featuring a triazolidine ring with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzylamine with carbon disulfide and hexyl isocyanide under basic conditions to form the triazolidine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or further to a sulfide.
Substitution: The aromatic ring and the triazolidine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Hexyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione can serve as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of new pharmaceuticals. Its triazolidine ring is a common motif in many bioactive molecules, and modifications to this structure can lead to compounds with antimicrobial, antifungal, or anticancer properties.
Medicine
Research into the medicinal applications of this compound includes its use as a scaffold for drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a promising candidate for drug development.
Industry
In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to form stable complexes with metals also makes it useful in catalysis and other industrial processes.
Mechanism of Action
The mechanism by which 5-Hexyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors through its triazolidine ring, affecting biological pathways. The thione group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Hexyl-5-methyl-2-phenyl-1,2,4-triazolidine-3-thione: Similar structure but lacks the methyl group on the aromatic ring.
5-Hexyl-5-methyl-2-(4-chlorophenyl)-1,2,4-triazolidine-3-thione: Similar structure with a chlorine substituent instead of a methyl group.
Uniqueness
5-Hexyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione is unique due to the specific substitution pattern on the aromatic ring and the hexyl chain, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can lead to distinct biological activities and applications compared to its analogs.
Properties
Molecular Formula |
C16H25N3S |
|---|---|
Molecular Weight |
291.5 g/mol |
IUPAC Name |
5-hexyl-5-methyl-2-(4-methylphenyl)-1,2,4-triazolidine-3-thione |
InChI |
InChI=1S/C16H25N3S/c1-4-5-6-7-12-16(3)17-15(20)19(18-16)14-10-8-13(2)9-11-14/h8-11,18H,4-7,12H2,1-3H3,(H,17,20) |
InChI Key |
AOVSBDMUJYLOMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(NC(=S)N(N1)C2=CC=C(C=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(3-methoxyphenyl)-8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11517992.png)
![4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11518005.png)
![N-[(2Z)-3-benzyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11518010.png)
![4-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenyl]-5-phenyl-1H-imidazole](/img/structure/B11518012.png)
![N-(4-bromophenyl)-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11518015.png)
![2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B11518030.png)
![N'-[(3Z)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide](/img/structure/B11518035.png)
acetate](/img/structure/B11518044.png)
![2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(4,6-dimethylnicotinonitrile)](/img/structure/B11518048.png)
![4,4,5,5,5-Pentafluoropentyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B11518051.png)

![ethyl 2-[2-amino-3-cyano-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11518057.png)
![4-amino-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11518064.png)
